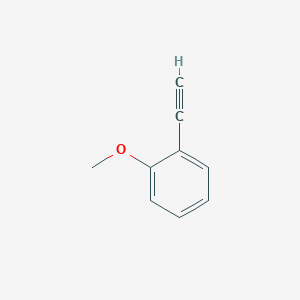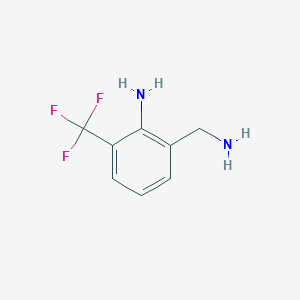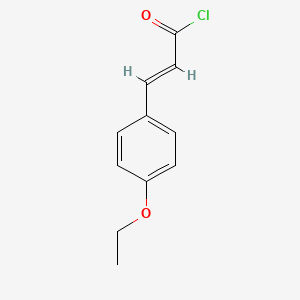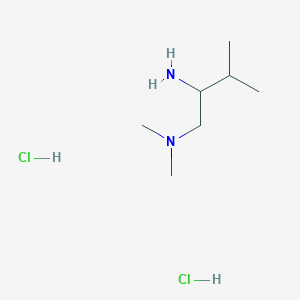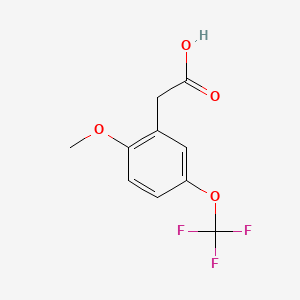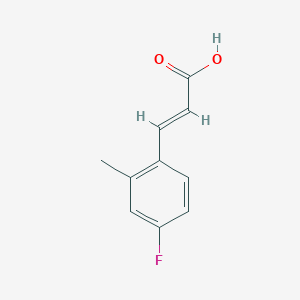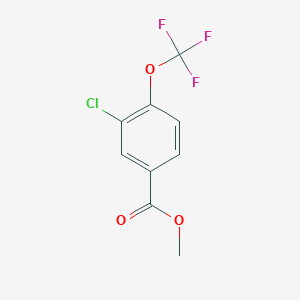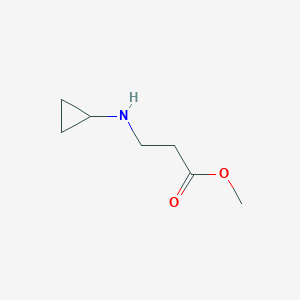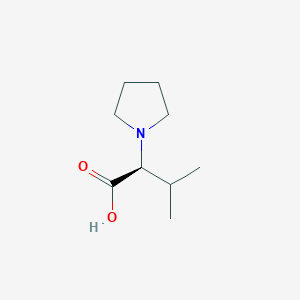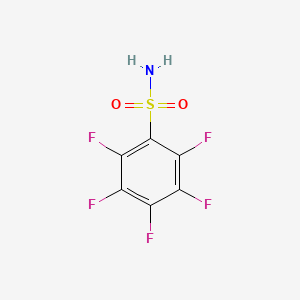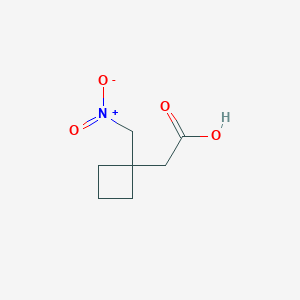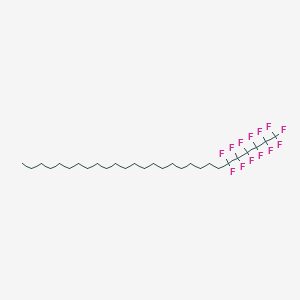
1-(Perfluorohexyl)docosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Perfluorohexyl)docosane is a chemical compound with the molecular formula C28H45F13 . It has a molecular weight of 628.64 and is a solid at room temperature . The IUPAC name for this compound is 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctacosane .
Molecular Structure Analysis
The molecular structure of 1-(Perfluorohexyl)docosane consists of a long carbon chain with a perfluorohexyl group attached to one end . The InChI code for this compound is 1S/C28H45F13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23 (29,30)24 (31,32)25 (33,34)26 (35,36)27 (37,38)28 (39,40)41/h2-22H2,1H3 .Physical And Chemical Properties Analysis
1-(Perfluorohexyl)docosane is a solid at room temperature . It has a boiling point of 53-55 degrees Celsius .科学的研究の応用
Non-covalent Interactions and Halogen Bonding Research on perfluorohexyl compounds, such as perfluorohexyl iodide, has shed light on their ability to form non-covalent complexes with hydrogen bond acceptors. These studies are significant for understanding halogen bonding, hydrogen bonding, desolvation, and electrostatics in non-covalent interactions, which are fundamental concepts in molecular chemistry and material science (Cabot & Hunter, 2009).
Environmental Impact and Biotransformation Investigations into perfluorooctane sulfonamide (FOSA), a related perfluorinated compound, have explored its uptake, translocation, and metabolism in plants such as soybean and pumpkin. This research is crucial for understanding the environmental fate and biotransformation of perfluorinated compounds, which can inform strategies for mitigating pollution and enhancing phytoremediation efforts (Zhao et al., 2018).
Photolysis and Environmental Degradation The indirect photolysis of perfluorochemicals, including perfluoroalkanesulfonamides, has been studied under aquatic conditions. This research provides insights into the environmental degradation pathways of perfluorinated compounds, highlighting the role of hydroxyl radical-initiated oxidation. Understanding these mechanisms is essential for assessing the persistence and long-term environmental impact of perfluorinated compounds (Plumlee, McNeill, & Reinhard, 2009).
Safety Evaluation in Food Contact Materials The safety evaluation of substances related to perfluorinated compounds, such as perfluoro acetic acid derivatives, for use in food contact materials has been addressed. These assessments are vital for ensuring consumer safety and regulating the use of perfluorinated compounds in applications that come into direct contact with food (Flavourings, 2010).
Safety and Hazards
1-(Perfluorohexyl)docosane is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
将来の方向性
While specific future directions for 1-(Perfluorohexyl)docosane are not available, similar perfluorinated compounds have been studied for their potential applications in treating dry eye disease . These compounds work by reducing tear evaporation, providing a new approach to treating this common condition .
作用機序
Target of Action
The primary target of 1-(Perfluorohexyl)docosane, also known as Perfluorohexyloctane, is the lipid layer and meibomian glands of the eye . These glands play a crucial role in maintaining the stability of the tear film that covers the ocular surface .
Mode of Action
This interaction prevents the evaporation of the aqueous phase of the tears , thereby maintaining the stability of the tear film.
Biochemical Pathways
It is known that the compound mediates its actions in the lipid layer and meibomian glands . By forming a monolayer at the air-liquid interface of the tear film, it likely influences the lipid metabolism and secretion processes within the meibomian glands .
Pharmacokinetics
Given its application as an ophthalmic formulation, it is likely to have a localized effect on the ocular surface with minimal systemic absorption .
Result of Action
Perfluorohexyloctane is used to alleviate symptoms of dry eye disease, increase tear film breakup time, and increase lipid layer thickness . It spreads rapidly across the ocular surface due to its low surface and interface tensions . Its refractive index being similar to that of water minimizes visual disturbances .
Action Environment
The action of Perfluorohexyloctane can be influenced by various environmental factors. For instance, ambient temperature might affect the viscosity and spreading properties of the compound . Additionally, the presence of other substances in the tear film, such as proteins and mucins, might also interact with Perfluorohexyloctane and influence its efficacy .
特性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctacosane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45F13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(29,30)24(31,32)25(33,34)26(35,36)27(37,38)28(39,40)41/h2-22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSYSXOZBFARAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45F13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Perfluorohexyl)docosane | |
CAS RN |
825651-73-8 |
Source


|
| Record name | 1-(Perfluorohexyl)docosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

